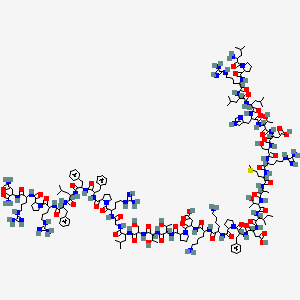

Neuromedin S (rat)

Beschreibung

Eigenschaften

IUPAC Name |

4-[[1-[2-[[6-amino-1-[[6-amino-1-[[1-[2-[[1-[[1-[[1-[[1-[[2-[[5-carbamimidamido-1-[2-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[2-[[5-carbamimidamido-1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C193H307N57O49S/c1-19-104(12)149(241-182(293)152(108(16)255)242-155(266)105(13)217-157(268)121(66-79-300-18)221-159(270)118(56-36-69-210-189(199)200)220-172(283)137(96-251)239-170(281)134(92-147(261)262)236-180(291)150(106(14)253)243-171(282)132(89-114-94-209-98-216-114)233-165(276)128(84-103(10)11)229-163(274)126(82-101(6)7)228-161(272)120(58-38-71-212-191(203)204)224-174(285)139-61-41-74-246(139)184(295)115(196)80-99(2)3)179(290)235-133(91-146(259)260)169(280)237-135(88-113-52-30-23-31-53-113)187(298)249-77-44-63-141(249)176(287)222-117(55-33-35-68-195)158(269)219-116(54-32-34-67-194)162(273)238-136(93-148(263)264)188(299)250-78-45-65-143(250)178(289)244-153(109(17)256)183(294)245-151(107(15)254)181(292)240-138(97-252)173(284)227-125(81-100(4)5)156(267)215-95-145(258)218-122(59-39-72-213-192(205)206)185(296)247-75-43-64-142(247)177(288)234-131(87-112-50-28-22-29-51-112)168(279)232-130(86-111-48-26-21-27-49-111)167(278)230-127(83-102(8)9)164(275)231-129(85-110-46-24-20-25-47-110)166(277)225-123(60-40-73-214-193(207)208)186(297)248-76-42-62-140(248)175(286)223-119(57-37-70-211-190(201)202)160(271)226-124(154(198)265)90-144(197)257/h20-31,46-53,94,98-109,115-143,149-153,251-256H,19,32-45,54-93,95-97,194-196H2,1-18H3,(H2,197,257)(H2,198,265)(H,209,216)(H,215,267)(H,217,268)(H,218,258)(H,219,269)(H,220,283)(H,221,270)(H,222,287)(H,223,286)(H,224,285)(H,225,277)(H,226,271)(H,227,284)(H,228,272)(H,229,274)(H,230,278)(H,231,275)(H,232,279)(H,233,276)(H,234,288)(H,235,290)(H,236,291)(H,237,280)(H,238,273)(H,239,281)(H,240,292)(H,241,293)(H,242,266)(H,243,282)(H,244,289)(H,245,294)(H,259,260)(H,261,262)(H,263,264)(H4,199,200,210)(H4,201,202,211)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSKHLKOZPRFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC(C)C)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCNC(=N)N)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC9=CNC=N9)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C193H307N57O49S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4242 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Molecular and Cellular Characterization of Neuromedin S in Rats

Gene Expression and Transcriptional Regulation in Rat Tissues

The genetic blueprint for Neuromedin S, its messenger RNA (mRNA), exhibits a highly specific distribution pattern in rat tissues, with expression found predominantly in the central nervous system, spleen, and testis. frontiersin.orgnih.govnih.gov

Within the rat brain, the expression of NMS mRNA is remarkably localized, with the highest concentration found in the hypothalamus. nih.govembopress.org

Research using quantitative RT-PCR and in situ hybridization has revealed that NMS mRNA is overwhelmingly expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus. nih.govnih.govembopress.org Specifically, the expression is concentrated in the core region of the SCN. nih.govembopress.org

In contrast, other major hypothalamic nuclei show significantly lower levels of NMS mRNA. nih.gov Very slight or low-level expression has been detected in the arcuate nucleus (ARC), paraventricular nucleus (PVN), and the supraoptic nucleus (SON). frontiersin.orgnih.govnih.gov This restricted expression pattern suggests a primary role for NMS synthesized within the SCN.

Outside of the hypothalamus, NMS mRNA expression in the rat central nervous system is generally low. embopress.org Specifically, studies report low expression levels in the brainstem, which is composed of the midbrain and pons-medulla oblongata, as well as in the spinal cord. nih.gov While its receptor, NMUR2, is found in regions like the hippocampus and thalamus, the mRNA for NMS itself is not prominently expressed in these areas. frontiersin.org

| Brain Region | Specific Nucleus/Area | Reported mRNA Expression Level | Source |

|---|---|---|---|

| Hypothalamus | Suprachiasmatic Nucleus (SCN) | Predominant / Highest Expression | nih.govnih.govembopress.org |

| Hypothalamus | Arcuate Nucleus (ARC) | Low / Very Slight | nih.govnih.gov |

| Hypothalamus | Paraventricular Nucleus (PVN) | Low / Very Slight | nih.govnih.gov |

| Hypothalamus | Supraoptic Nucleus (SON) | Low / Very Slight | nih.govnih.gov |

| Brainstem | Midbrain | Low | nih.gov |

| Brainstem | Pons-Medulla Oblongata | Low | nih.gov |

| Spinal Cord | - | Low | nih.gov |

In peripheral tissues, NMS mRNA expression is also selective. Significant expression is consistently found in the spleen and testis. nih.govembopress.orgphoenixbiotech.net In the rat testis, the gene expression of NMS is markedly higher than that of NMU. phoenixbiotech.netnih.gov

Conversely, in the anterior pituitary and thyroid gland, NMS gene expression is substantially lower than NMU expression. phoenixbiotech.netnih.gov Low levels of NMS mRNA have also been detected in the thymus, adrenal gland, and ovary. phoenixbiotech.netnih.gov Some studies report no NMS gene expression in the ovary and no or very low expression in the adrenal glands. nih.gov

| Peripheral Tissue | Reported mRNA Expression Level | Source |

|---|---|---|

| Spleen | Expressed | nih.govembopress.orgphoenixbiotech.net |

| Testis | Markedly Higher than NMU | phoenixbiotech.netnih.gov |

| Anterior Pituitary | Lower than NMU | phoenixbiotech.netnih.gov |

| Thyroid Gland | Lower than NMU | phoenixbiotech.netnih.gov |

| Thymus | Low | phoenixbiotech.netnih.gov |

| Adrenal Gland | Low / Very Low | phoenixbiotech.netnih.govnih.gov |

| Ovary | Low / Not Detected | phoenixbiotech.netnih.govnih.gov |

The expression of NMS mRNA in the rat SCN is not static; it is subject to regulation by daily light cycles. nih.govembopress.org Its expression level fluctuates, showing a diurnal peak with a gradual increase until the late light period, followed by a significant decrease during the dark period. nih.govembopress.org This rhythmicity is dependent on the light-dark cycle, as it remains stable when rats are kept in constant darkness. nih.govphoenixbiotech.net

Furthermore, hypothalamic NMS mRNA expression is influenced by the hormonal status of the animal. oup.com In female rats, NMS mRNA levels are low during the neonatal period and increase significantly during the late-infantile and juvenile stages of development, indicating that expression is dependent on the functional state of the reproductive axis. oup.com

Hypothalamic Nuclei (e.g., Suprachiasmatic Nucleus, Arcuate Nucleus, Paraventricular Nucleus, Supraoptic Nucleus)

Regional mRNA Distribution in Rat Peripheral Tissues (e.g., Spleen, Testis, Anterior Pituitary, Thyroid Gland, Thymus, Adrenal Gland, Ovary)

Peptide Expression and Distribution in Rat Tissues

While mRNA distribution indicates where a peptide can be synthesized, the distribution of the peptide itself reveals its sites of storage and potential action. A sensitive radioimmunoassay developed for rat NMS has shown a discrepancy between mRNA and peptide locations. nih.govnih.gov

In contrast to the mRNA which is found in the spleen and testis, the NMS peptide is hardly detected in these peripheral tissues. frontiersin.orgnih.govnih.gov The peptide is, however, clearly detected in the rat brain. nih.govnih.gov

The regional distribution of the NMS peptide within the brain also differs from its mRNA pattern. While NMS mRNA is abundant almost exclusively in the hypothalamus, high concentrations of the NMS peptide are found not only in the hypothalamus (196.2 ± 15.2 fmol/g wet weight) but also in the midbrain (286.5 ± 26.6 fmol/g wet weight) and the pons-medulla oblongata (208.8 ± 18.7 fmol/g wet weight). frontiersin.orgnih.gov This finding suggests that nerve fibers originating from NMS-producing neurons in the hypothalamus project to the brainstem. frontiersin.orgnih.govnih.gov

Interestingly, unlike its mRNA, the concentration of the NMS peptide in the hypothalamus, midbrain, and pons-medulla oblongata does not significantly fluctuate between the light and dark periods. frontiersin.orgnih.gov

Regional Peptide Content in the Rat Central Nervous System

In the rat brain, Neuromedin S (NMS) peptide is detectable at an average concentration of 68.3 ± 3.4 fmol/g wet weight. nih.govfrontiersin.org High concentrations of the NMS peptide are found in the hypothalamus, midbrain, and pons-medulla oblongata. nih.govfrontiersin.org This distribution is noteworthy because abundant expression of NMS messenger RNA (mRNA), the template for the NMS peptide, is primarily restricted to the hypothalamus. nih.govfrontiersin.org Specifically, within the hypothalamus, NMS mRNA is predominantly expressed in the suprachiasmatic nucleus (SCN), with lower levels of expression in the arcuate nucleus (ARC), paraventricular nucleus (PVN), and supraoptic nucleus (SON). nih.govfrontiersin.org

The presence of high levels of NMS peptide in the midbrain and pons-medulla oblongata, despite the lack of significant local mRNA expression, suggests that nerve fibers from NMS-producing neurons in the hypothalamus project to these brainstem regions. nih.govfrontiersin.org

Table 1: Regional Distribution of Neuromedin S (NMS) Peptide and mRNA in the Rat Brain

| Brain Region | NMS Peptide Level | NMS mRNA Expression |

| Hypothalamus | High | High (predominantly in SCN) |

| Midbrain | High | Low/Negligible |

| Pons-Medulla Oblongata | High | Low/Negligible |

Data compiled from studies by Mori et al. (2012). nih.govnih.govfrontiersin.org

Regional Peptide Content in Rat Peripheral Tissues

While NMS mRNA expression is found in some peripheral tissues like the spleen and testis, the NMS peptide itself is hardly detectable in these organs. nih.govfrontiersin.org This suggests that while the gene for NMS is transcribed in these tissues, it may not be translated into the mature peptide or is present at levels below the detection limit of current assays. A small amount of immunoreactive NMS has been detected in the cerebrospinal fluid of rats. nih.gov

Discordance Between mRNA and Peptide Distribution and Its Neuroanatomical Implications in Rats

A significant finding in the study of Neuromedin S (NMS) in rats is the marked difference between the distribution of its messenger RNA (mRNA) and the peptide itself within the brain. nih.govfrontiersin.org While abundant NMS mRNA is found almost exclusively in the suprachiasmatic nucleus (SCN) of the hypothalamus, high concentrations of the NMS peptide are present not only in the hypothalamus but also in the midbrain and pons-medulla oblongata. nih.govnih.govfrontiersin.org

This discordance strongly implies the existence of neural pathways originating from NMS-producing neurons in the hypothalamus that extend to the brainstem. nih.govfrontiersin.org The NMS peptide is likely synthesized in the cell bodies of neurons within the SCN and then transported along their axons to be released in the midbrain and pons-medulla oblongata. This anatomical connection suggests that NMS plays a role in modulating functions within the brainstem, a region involved in various vital processes. The presence of the NMS receptor, NMUR2, in these brainstem areas further supports the functional significance of these projections. nih.govfrontiersin.org

Neuromedin U Receptor Expression and Localization in Rats

The biological effects of Neuromedin S (NMS) are mediated through its interaction with two specific receptors: Neuromedin U Receptor 1 (NMUR1) and Neuromedin U Receptor 2 (NMUR2). nih.gov These receptors exhibit distinct and largely non-overlapping distribution patterns in rats, which is crucial for understanding the specific functions of NMS in different parts of the body.

NMUR1 (Type 1 Receptor) Distribution in Rat Peripheral Tissues

NMUR1 is predominantly found in peripheral tissues. frontiersin.orgphysiology.org High levels of NMUR1 mRNA expression have been identified in a variety of organs, including the gastrointestinal tract, lungs, pancreatic islets, testis, adipose tissue, and immune tissues. physiology.orgfrontiersin.org Specifically, studies have shown NMUR1 mRNA expression in the rat thyroid, pancreas, and at moderate levels in the testis and ovary. frontiersin.orgnih.gov Its widespread distribution in the periphery suggests its involvement in a broad range of physiological processes outside of the central nervous system.

Table 2: Distribution of NMUR1 mRNA in Rat Peripheral Tissues

| Tissue | NMUR1 mRNA Expression Level |

| Gastrointestinal Tract | High |

| Lungs | High |

| Pancreatic Islets | High |

| Testis | Moderate |

| Adipose Tissue | Present |

| Immune Tissues | Present |

| Thyroid | Present |

| Ovary | Low |

This table summarizes findings from multiple research articles. physiology.orgfrontiersin.orgfrontiersin.orgnih.gov

NMUR2 (Type 2 Receptor) Distribution in the Rat Central Nervous System

In stark contrast to NMUR1, NMUR2 is primarily expressed in the central nervous system (CNS). frontiersin.orgphysiology.orgoup.com High levels of NMUR2 mRNA have been detected in several key brain regions. frontiersin.org Within the hypothalamus, significant expression is seen in the paraventricular nucleus (PVN), the arcuate nucleus, and the dorsomedial hypothalamus. oup.com Expression is also clearly detected in the CA1 region of the hippocampus and along the wall of the third ventricle. frontiersin.org Furthermore, quantitative analysis has confirmed apparent expression of NMUR2 mRNA in the midbrain and the pons-medulla oblongata. nih.govfrontiersin.org This localization pattern strongly suggests that the central effects of NMS are mediated through NMUR2. oup.com

Table 3: Distribution of NMUR2 mRNA in the Rat Central Nervous System

| Brain Region | NMUR2 mRNA Expression Level |

| Hypothalamus | High |

| Paraventricular Nucleus (PVN) | High |

| Arcuate Nucleus | High |

| Dorsomedial Hypothalamus | High |

| Hippocampus (CA1 region) | High |

| Midbrain | Apparent |

| Pons-Medulla Oblongata | Apparent |

This table synthesizes data from several studies on NMUR2 distribution. nih.govfrontiersin.orgoup.com

Differential Expression Patterns of NMUR1 and NMUR2 in Relation to NMS Functionality in Rats

The distinct and differential distribution of NMUR1 and NMUR2 is fundamental to the diverse physiological roles of Neuromedin S (NMS) in rats. The segregation of these receptors—NMUR1 primarily in the periphery and NMUR2 predominantly in the CNS—creates two separate spheres of NMS influence. frontiersin.orgfrontiersin.org

In the CNS, the co-localization of NMS peptide in the hypothalamus, midbrain, and pons-medulla oblongata with its high-affinity receptor, NMUR2, provides a clear anatomical basis for the central functions of NMS, such as the regulation of feeding and circadian rhythms. nih.govfrontiersin.org For instance, the expression of NMUR2 in hypothalamic nuclei known to control energy balance is consistent with the anorectic effects of centrally administered NMS. oup.com

Conversely, the widespread expression of NMUR1 in peripheral organs like the gut, lungs, and various endocrine glands suggests that NMS, or more likely the related peptide NMU which is more abundant peripherally, can modulate a wide array of functions including smooth muscle contraction, immune responses, and metabolic processes through this receptor. physiology.orgfrontiersin.orgnih.gov For example, the expression of NMUR1, but not NMUR2, in isolated rat pancreatic islets points to a role in regulating insulin (B600854) secretion. frontiersin.org Similarly, in the testis and ovary, the much higher expression of NMUR1 compared to the very low expression of NMUR2 suggests that any direct effects of these neuropeptides on reproductive tissues are likely mediated by NMUR1. nih.gov

This differential expression pattern allows for targeted and specific actions of NMS and NMU, with NMUR2 mediating the neuropeptide's roles within the brain and NMUR1 governing its effects on peripheral tissues. frontiersin.orgfrontiersin.org

Intracellular Signaling Pathways Activated by Neuromedin S Receptors in Rat Cells

Neuromedin S (NMS) exerts its physiological effects by binding to two G protein-coupled receptors (GPCRs), namely Neuromedin U Receptor 1 (NMUR1) and Neuromedin U Receptor 2 (NMUR2). researchgate.net In rats, as in other mammals, the activation of these receptors by NMS initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 and Gi/o proteins. frontiersin.orgnih.gov The majority of research on the specific signaling pathways has been conducted using cell lines transfected with rat or human receptors, as well as in native rat tissues. nih.gov

Upon binding of NMS to its receptors, a conformational change is induced, leading to the activation of the heterotrimeric G protein complex. The primary pathway activated is mediated by the Gαq/11 subunit. researchgate.netfrontiersin.org This activation is insensitive to pertussis toxin, which is a characteristic of the Gq/11 family of G proteins. nih.govnih.gov The activated Gαq/11 subunit, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC). frontiersin.orgnih.govnih.gov

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgspandidos-publications.comresearchgate.net

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which functions as an intracellular calcium store. spandidos-publications.comnih.gov This binding triggers the release of stored calcium (Ca2+) into the cytosol, leading to a rapid and transient increase in the intracellular calcium concentration ([Ca2+]i). embopress.orgnih.gov This mobilization of intracellular calcium has been observed in various cell types, including cultured rat cortex cells and Chinese hamster ovary (CHO) cells expressing rat neuromedin receptors. nih.govnih.govembopress.org

Concurrently, the lipid-soluble DAG remains in the plane of the plasma membrane, where it serves as a docking site and activator for protein kinase C (PKC). karger.combioscientifica.com The activation of PKC is often dependent on the increased intracellular calcium concentration initiated by IP3. karger.com Once activated, PKC phosphorylates a variety of substrate proteins on serine and threonine residues, thereby modulating their activity and leading to downstream cellular responses.

In addition to the canonical Gq/11-PLC-IP3/DAG pathway, evidence suggests that NMS receptors can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. nih.gov Furthermore, NMS has been shown to activate the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1 and ERK2, which is a crucial pathway for regulating cell growth and proliferation. frontiersin.orgnih.gov

The table below summarizes the key components of the intracellular signaling pathways activated by NMS in rat cells.

| Receptor | G Protein Coupling | Effector Enzyme | Second Messengers | Key Downstream Events |

| NMUR1, NMUR2 | Gαq/11 (Pertussis Toxin-Insensitive) | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) | Mobilization of intracellular Ca2+, Activation of Protein Kinase C (PKC) |

| NMUR1, NMUR2 | Gαi/o (Pertussis Toxin-Sensitive) | Adenylyl Cyclase | Decreased cyclic AMP (cAMP) | Inhibition of PKA pathway |

| NMUR1, NMUR2 | Not fully elucidated | Various kinases | Not fully elucidated | Activation of Mitogen-Activated Protein Kinase (MAPK/ERK) |

Iii. Physiological Roles of Neuromedin S in Rat Models

Central Nervous System Functions

Regulation of Circadian Rhythms

Neuromedin S is intrinsically linked to the body's internal clock, exerting significant influence over the daily cycles of activity and rest. embopress.orgnih.gov Its primary site of action for this function is the suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian pacemaker in mammals. guidetopharmacology.orgnih.gov

Neuromedin S is uniquely and predominantly expressed in the suprachiasmatic nucleus (SCN) of the rat brain, specifically within the core region. embopress.orgnih.govembopress.org This localization is so specific that the peptide was named "Neuromedin S" for its presence in the SCN. embopress.orgresearchgate.net The expression of NMS mRNA in the SCN exhibits a diurnal rhythm under light/dark conditions, with a peak during the light phase, although this rhythmicity disappears in constant darkness, suggesting it is influenced by external light cues rather than the endogenous clock itself. embopress.orgnih.gov This suggests that NMS may function upstream of the core clock-gene feedback loops. embopress.org

Intracerebroventricular administration of NMS in rats has been shown to activate neurons within the SCN. embopress.orgnih.gov This activation points to a direct role for NMS in modulating the activity of the central circadian oscillator through autocrine and/or paracrine signaling within the SCN. embopress.orgembopress.org The SCN is comprised of different neuronal populations, and NMS is co-expressed with other neuropeptides like vasoactive intestinal polypeptide (VIP) in a significant portion of SCN neurons. embopress.orgfrontiersin.org

Table 1: Key Characteristics of Neuromedin S in the Rat SCN

| Feature | Description | References |

|---|---|---|

| Primary Location | Core region of the Suprachiasmatic Nucleus (SCN) | embopress.org, nih.gov, embopress.org |

| Expression Pattern | Diurnal peak under light/dark cycling | embopress.org, nih.gov |

| Effect on SCN | Activates SCN neurons | embopress.org, nih.gov |

| Proposed Action | Autocrine/paracrine signaling within the SCN | embopress.org, embopress.org |

A key function of the circadian system is the regulation of locomotor activity. In rat models, NMS has been demonstrated to induce significant, non-photic (not triggered by light) phase shifts in the circadian rhythm of locomotor activity when administered centrally. embopress.orgnih.govrndsystems.com This means that NMS can reset the internal clock, causing a shift in the timing of an animal's daily activity period. embopress.org These findings strongly suggest that NMS is a critical factor in the non-photic entrainment of circadian rhythms. embopress.org The ability of NMS to influence locomotor activity highlights its role as a key output signal from the SCN to other brain regions that control behavior. nih.gov

Role within the Suprachiasmatic Nucleus (SCN) as a Circadian Oscillator

Control of Feeding Behavior and Energy Homeostasis

Beyond its role in circadian regulation, Neuromedin S has emerged as a potent modulator of feeding behavior and energy balance in rats. researchgate.netresearchgate.net

Neuromedin S exhibits strong anorexigenic (appetite-suppressing) properties. rndsystems.comresearchgate.net Central administration of NMS in rats leads to a significant and dose-dependent decrease in food intake, particularly during the dark period when rats are most active and consume the majority of their food. researchgate.netbioscientifica.com

When compared to its structurally related peptide, Neuromedin U (NMU), NMS demonstrates a more potent and persistent anorexigenic effect. researchgate.net While both peptides share a C-terminal core structure and bind to the same receptors (NMUR1 and NMUR2), NMS often elicits a stronger and longer-lasting reduction in food intake at similar doses. guidetopharmacology.orgresearchgate.netbioscientifica.com This suggests that despite their similarities, NMS may play a more prominent role in the regulation of appetite. researchgate.net

Table 2: Comparison of Anorexigenic Effects of NMS and NMU in Rats

| Neuropeptide | Effect on Food Intake | Potency | Duration of Effect | References |

|---|---|---|---|---|

| Neuromedin S (NMS) | Decreases food intake | More potent than NMU | More persistent than NMU | bioscientifica.com, researchgate.net |

| Neuromedin U (NMU) | Decreases food intake | Less potent than NMS | Less persistent than NMS | bioscientifica.com, researchgate.net |

The anorexigenic effects of Neuromedin S are mediated through its interactions with other key neuropeptides in the hypothalamus that regulate hunger and satiety. oup.com NMS has been shown to counteract the orexigenic (appetite-stimulating) effects of neuropeptide Y (NPY), ghrelin, and agouti-related protein (AgRP). oup.com When co-administered with these potent hunger signals, NMS can effectively block their ability to increase food intake. oup.com

Furthermore, the administration of NMS increases the expression of proopiomelanocortin (POMC) mRNA in the arcuate nucleus (Arc) and corticotropin-releasing hormone (CRH) mRNA in the paraventricular nucleus (PVN) of the hypothalamus. oup.comnih.gov POMC is a precursor to α-melanocyte-stimulating hormone (α-MSH), a well-known anorexigenic peptide, and CRH is also involved in suppressing appetite. bioscientifica.comnih.gov The anorexic effects of NMS can be attenuated by antagonists of the receptors for α-MSH and CRH, confirming the involvement of these pathways in NMS-induced feeding suppression. oup.com

Induction of c-Fos Expression in Hypothalamic Nuclei (e.g., Arcuate Nucleus, Paraventricular Nucleus)

Neuromedin S (NMS) administration in rat models serves as a potent activator of specific neuronal populations within the hypothalamus, a key regulatory center for energy homeostasis. This activation can be visualized through the expression of c-Fos protein, a well-established marker for neuronal activity. Following intracerebroventricular (icv) injection, NMS has been shown to induce the appearance of Fos-immunoreactive cells in critical hypothalamic nuclei, including the arcuate nucleus (ARC) and the paraventricular nucleus (PVN). nih.gov The expression of the c-fos gene in the PVN and supraoptic nucleus (SON) reflects neural activation, either directly or indirectly, following NMS administration. researchgate.netmdpi.com Specifically, NMS has been observed to activate neurons within the suprachiasmatic nucleus (SCN), the body's primary circadian pacemaker. bioscientifica.com This pattern of neuronal activation in the ARC and PVN is significant, as these nuclei are densely populated with neurons that synthesize peptides crucial for appetite regulation. nih.gov

Table 1: NMS-Induced c-Fos Expression in Rat Hypothalamic Nuclei

| Hypothalamic Nucleus | Observation | Reference |

| Paraventricular Nucleus (PVN) | Increased c-Fos immunoreactive cells. | nih.govresearchgate.net |

| Arcuate Nucleus (ARC) | Increased c-Fos immunoreactive cells. | physiology.org |

| Supraoptic Nucleus (SON) | Increased c-Fos expression. | researchgate.net |

| Suprachiasmatic Nucleus (SCN) | Increased c-Fos protein expression. | bioscientifica.com |

Modulation of Gene Expression for Anorexigenic Peptides (e.g., Proopiomelanocortin, Corticotropin-Releasing Hormone)

The anorexigenic (appetite-suppressing) effects of Neuromedin S in rats are mediated, at least in part, by its ability to alter the gene expression of other key anorexigenic peptides. Research demonstrates that central administration of NMS leads to a significant increase in the messenger RNA (mRNA) levels of proopiomelanocortin (POMC) within the arcuate nucleus (ARC). nih.gov Simultaneously, NMS upregulates the expression of corticotropin-releasing hormone (CRH) mRNA in the paraventricular nucleus (PVN). nih.govresearchgate.net Both POMC (the precursor to the potent anorexigenic agent α-melanocyte-stimulating hormone) and CRH are crucial components of the central pathways that inhibit food intake. The action of NMS on feeding appears to involve these pathways, as the anorexic effects of NMS can be attenuated by the administration of antagonists for the receptors of α-MSH and CRH.

Table 2: Effect of NMS on Anorexigenic Peptide Gene Expression in Rat Hypothalamus

| Peptide | Hypothalamic Nucleus | Effect on mRNA Expression | Reference |

| Proopiomelanocortin (POMC) | Arcuate Nucleus (ARC) | Increased | nih.govresearchgate.net |

| Corticotropin-Releasing Hormone (CRH) | Paraventricular Nucleus (PVN) | Increased | nih.govresearchgate.net |

Role of Endogenous NMS in Leptin-Induced Anorexia

Endogenous Neuromedin S plays a significant role in mediating the anorexic effects of the adipocyte-derived hormone, leptin. In rat models, the appetite-suppressing action of both peripherally and centrally administered leptin can be blocked by the central administration of a specific anti-NMS antibody (IgG). researchgate.net This finding suggests that NMS functions downstream of leptin in the signaling cascade that controls food intake. researchgate.net When endogenous NMS is neutralized by the antibody, leptin is unable to exert its full inhibitory effect on feeding. researchgate.net This contrasts with the related peptide Neuromedin U (NMU), as an anti-NMU antibody did not produce the same blockade of leptin-induced anorexia, highlighting a distinct role for NMS in this physiological process. researchgate.net

Modulation of Stress Responses and the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Neuromedin S is a potent activator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine system for managing stress. oup.com

Stimulation of Adrenocorticotropic Hormone (ACTH) and Corticosterone (B1669441) Release

In rat models, the central administration of NMS results in a robust and dose-dependent stimulation of the HPA axis. oup.comnih.gov This is evidenced by a significant increase in the plasma concentrations of adrenocorticotropic hormone (ACTH) and corticosterone. oup.comphysiology.org ACTH is released from the pituitary gland and acts on the adrenal glands to stimulate the synthesis and release of corticosterone, the primary glucocorticoid stress hormone in rats. The ability of NMS to elevate levels of both of these hormones confirms its role as a powerful activator of the HPA cascade. oup.comphysiology.org

Table 3: Effect of NMS on HPA Axis Hormones in Rats

| Hormone | Effect on Plasma Concentration | Reference |

| Adrenocorticotropic Hormone (ACTH) | Increased | oup.comphysiology.org |

| Corticosterone | Increased | oup.comnih.govphysiology.org |

Influence on Stress-Related Behavioral Phenotypes (e.g., grooming, anxiety-like behaviors)

Beyond its neuroendocrine effects, Neuromedin S influences behaviors that are characteristically associated with stress and anxiety in rats. oup.com Central injection of NMS has been shown to induce stereotyped behaviors such as excessive grooming. oup.com Grooming is a complex behavior that can be elicited by stress-related peptides like CRH and ACTH. Furthermore, in behavioral paradigms such as the elevated plus-maze test, NMS administration leads to anxiety-like behaviors. oup.com This is characterized by a decrease in the number of entries into and the time spent in the open, more exposed arms of the maze. oup.com

Table 4: Influence of NMS on Stress-Related Behaviors in Rats

| Behavioral Phenotype | Observation | Reference |

| Grooming | Increased (stereotyped) | oup.com |

| Anxiety-Like Behavior | Increased (in elevated plus-maze test) | oup.com |

Involvement of Corticotropin-Releasing Hormone Receptor 1 (CRHR1) Pathway

The mechanism by which Neuromedin S activates the HPA axis and elicits stress-related behaviors involves the corticotropin-releasing hormone (CRH) system. Specifically, the effects of NMS are mediated through the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). researchgate.netoup.com Studies in rats have demonstrated that the NMS-induced increases in plasma ACTH and corticosterone can be inhibited by pretreatment with a CRHR1 antagonist, such as antalarmin. oup.com Similarly, the excessive grooming behavior evoked by NMS is also abolished by pretreatment with a CRHR1 antagonist. oup.com These findings strongly indicate that NMS exerts its stimulatory effects on the HPA axis and associated stress behaviors by acting upstream of or directly influencing the CRHR1 pathway. oup.com

Impact on Brain Edema and Neuroprotection in Traumatic Brain Injury Models (rat)

Research in rat models of traumatic brain injury (TBI) indicates an indirect neuroprotective role for Neuromedin S (NMS), particularly in the context of hormonal modulation. Studies have shown that the administration of progesterone (B1679170), a hormone known for its neuroprotective properties, can attenuate brain edema following TBI. researchgate.netnih.gov This protective effect is correlated with significant changes in the NMS system.

In ovariectomized female rats subjected to TBI, treatment with high-dose progesterone resulted in a significant reduction in brain water content, a key indicator of cerebral edema. nih.gov Concurrently, these rats exhibited a high expression of prepro-NMS, the precursor to NMS, and an upregulation of the NMS receptor, NMUR2. nih.gov These findings suggest that the anti-edematous and neuroprotective effects of progesterone after TBI may be mediated, at least in part, by an increase in NMS and its receptor. nih.govresearchgate.net

Further studies in cycling female rats have reinforced this connection. Following TBI, rats in the proestrus phase, characterized by high levels of progesterone, showed significantly decreased blood-brain barrier permeability compared to rats in the non-proestrus phase. neurology-asia.org This protective outcome was associated with an enhanced expression of prepro-NMS and its receptor, NMUR2, in the proestrus rats. neurology-asia.org These results indicate that endogenous hormonal states that are protective against TBI are also associated with an upregulation of the NMS system, pointing to its potential involvement in neuroprotective mechanisms against brain edema. neurology-asia.org

Table 1: Effect of Progesterone on Brain Edema and Neuromedin S Expression Post-TBI in Rats

| Treatment Group | Outcome Measure | Result |

|---|---|---|

| High-Dose Progesterone | Brain Water Content (%) | Significantly less than vehicle (P<0.01) nih.gov |

| High-Dose Progesterone | prepro-NMS Expression | High expression compared to vehicle (P<0.01) nih.gov |

Influence on Learning and Memory Processes

Neuromedin S has been demonstrated to facilitate fear-motivated learning and memory consolidation in rats. This has been primarily studied using the passive avoidance task, a behavioral paradigm where an animal learns to avoid an environment in which it has previously received an aversive stimulus. researchgate.net

In these studies, intracerebroventricular (i.c.v.) administration of NMS was shown to significantly improve memory consolidation in a dose-dependent manner. This is measured by an increase in the latency time for the rat to enter the previously shock-associated dark compartment during the test session. researchgate.net A dose of 2.0 µg of NMS was effective in significantly facilitating passive avoidance learning, whereas lower doses did not produce a significant effect. researchgate.net This facilitation of memory consolidation underscores the role of NMS as a modulator of cognitive processes. researchgate.netmdpi.com

Table 2: Dose-Dependent Effect of Neuromedin S on Passive Avoidance Learning in Rats

| NMS Dose (i.c.v.) | Effect on Passive Avoidance Learning | Significance vs. Control |

|---|---|---|

| 0.5 µg | Not significant | - |

| 1.0 µg | Not significant | - |

The memory-enhancing effects of Neuromedin S are not direct but are mediated through a complex interplay with several classical neurotransmitter systems. researchgate.net Research involving the pre-treatment of rats with various receptor antagonists has elucidated the pathways necessary for NMS to exert its influence on memory consolidation in the passive avoidance task.

The facilitatory action of NMS on memory was prevented by the administration of antagonists for cholinergic, dopaminergic, adrenergic, serotonergic, and opioid receptors. researchgate.net Specifically, the non-selective muscarinic acetylcholine (B1216132) receptor antagonist, atropine, and the D2, D3, D4 dopamine (B1211576) receptor antagonist, haloperidol, blocked the effects of NMS. researchgate.net Similarly, both the non-selective α-adrenergic antagonist, phenoxybenzamine, and the β-adrenergic antagonist, propranolol, were effective in preventing the NMS-induced memory enhancement. researchgate.net The involvement of the serotonergic system was demonstrated by the blocking action of the non-selective 5-HT2 receptor antagonist, cyproheptadine. researchgate.net The non-selective opioid receptor antagonist, naloxone, also prevented the action of NMS. researchgate.net

Furthermore, the nitric oxide (NO) pathway is implicated, as the nitric oxide synthase inhibitor, nitro-L-arginine, also blocked the memory-facilitating effect of NMS. researchgate.net In contrast, the GABA-A receptor antagonist, bicuculline, did not alter the effects of NMS, indicating that this specific GABAergic pathway is not involved in this particular action of NMS. researchgate.net These findings collectively demonstrate that NMS acts as a neuromodulator, requiring the integrity of cholinergic, dopaminergic, adrenergic, serotonergic, opioid, and nitric oxide signaling to facilitate memory consolidation. researchgate.net

Table 3: Mediation of Neuromedin S Memory Consolidation Effect by Neurotransmitter Systems in Rats

| Neurotransmitter System | Antagonist Used | Effect on NMS-induced Memory Facilitation |

|---|---|---|

| Cholinergic (Muscarinic) | Atropine | Prevented researchgate.net |

| Dopaminergic (D2/D3/D4) | Haloperidol | Prevented researchgate.net |

| Adrenergic (α) | Phenoxybenzamine | Prevented researchgate.net |

| Adrenergic (β) | Propranolol | Prevented researchgate.net |

| Serotonergic (5-HT2) | Cyproheptadine | Prevented researchgate.net |

| Opioid | Naloxone | Prevented researchgate.net |

| Nitric Oxide | Nitro-L-arginine | Prevented researchgate.net |

Facilitation of Passive Avoidance Learning and Memory Consolidation

Involvement in Fluid and Electrolyte Homeostasis

Central administration of Neuromedin S has been shown to exert a potent antidiuretic effect in rats. caymanchem.comnih.gov Intracerebroventricular injection of NMS leads to a significant decrease in nocturnal urinary output. nih.govphoenixbiotech.net Specifically, a 0.2 nmol dose of NMS was found to decrease urinary volume by 25% during the dark period. caymanchem.com This action suggests a physiological role for NMS in the regulation of water balance. nih.govfrontiersin.org The antidiuretic potency of NMS is notably higher than that of neuromedin U (NMU), a structurally related peptide that also binds to the same receptors; NMU required a tenfold higher concentration to achieve the same antidiuretic effect as NMS. nih.gov

The antidiuretic action of Neuromedin S is directly linked to its ability to stimulate the release of arginine vasopressin (AVP), the primary antidiuretic hormone. nih.gov Intracerebroventricular injection of NMS induces a rapid and dose-dependent increase in the plasma concentration of AVP in rats. caymanchem.comnih.gov Research has shown that a 0.2 nmol i.c.v. dose of NMS can increase plasma AVP levels to five times greater than those in saline-treated controls within five minutes. caymanchem.com

This effect is further supported by immunohistochemical studies, which show that central NMS administration induces the expression of cFos, a marker of neuronal activation, in the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus. nih.govphoenixbiotech.net Double-staining techniques confirmed that these activated neurons were indeed vasopressin-producing cells. nih.gov This evidence strongly indicates that central NMS exerts its physiological antidiuretic effects via the stimulation of AVP release from the hypothalamus. nih.gov

Table 4: Effect of Centrally Administered Neuromedin S on Fluid Homeostasis in Rats

| Parameter | NMS Effect | Quantitative Change |

|---|---|---|

| Plasma Vasopressin (AVP) | Increase | Five-fold increase over saline control caymanchem.com |

Antidiuretic Actions

Cardiovascular Regulation via Central Pathways in Rats

While direct and extensive research on the central pathways of Neuromedin S in cardiovascular regulation specifically in rats is still developing, studies on the closely related peptide Neuromedin U (NMU) provide significant insights. Intravenous administration of NMU in rats has been shown to increase blood pressure. nih.gov Both NMU and NMS are endogenous ligands for the same receptors, NMUR1 and NMU2R, suggesting potentially similar functional roles. nih.govnih.gov The expression of NMS mRNA is predominantly found in the suprachiasmatic nucleus (SCN) of the hypothalamus in rats, a key area for regulating circadian rhythms which can influence cardiovascular function. nih.govfrontiersin.org Furthermore, research in mice has demonstrated that NMS regulates cardiovascular function through the sympathetic nervous system. nih.govfrontiersin.org The integration of cardiovascular control within the brainstem involves complex neuronal pathways that maintain sympathetic tone and regulate blood pressure. royalsocietypublishing.org While the precise mechanisms for NMS in rats are yet to be fully elucidated, the existing evidence points towards its involvement in the central modulation of the cardiovascular system.

Peripheral Physiological Functions

Beyond its central roles, Neuromedin S demonstrates significant influence on peripheral physiological systems, most notably the reproductive axis.

Reproductive Axis Modulation

Neuromedin S has emerged as a potential modulator of the reproductive axis in rats, with its effects being particularly evident in the regulation of Luteinizing Hormone (LH) secretion.

Central administration of Neuromedin S has been shown to stimulate the secretion of Luteinizing Hormone (LH) in female rats. cabidigitallibrary.orgnih.govfrontiersin.orgoup.com This stimulatory effect suggests that NMS plays a role in the hypothalamic-pituitary-gonadal (HPG) axis, which is the primary hormonal system controlling reproductive functions. cabidigitallibrary.org The action of NMS on LH release is not uniform and appears to be influenced by the physiological state of the animal. oup.comphoenixbiotech.net For instance, the magnitude of the LH secretory response to NMS can vary significantly. oup.comphoenixbiotech.net

The influence of Neuromedin S on LH secretion is intricately linked to the estrous cycle and the levels of ovarian steroids. oup.comnih.gov The expression of both NMS and its receptor, NMUR2, in the hypothalamus fluctuates throughout the estrous cycle, with the highest levels observed during the proestrus stage. oup.comnih.govneurology-asia.org Following ovariectomy, which removes the source of ovarian steroids, the hypothalamic expression of NMS and NMUR2 is significantly reduced. oup.comnih.gov Interestingly, while progesterone supplementation can enhance their expression, estradiol (B170435) treatment has been observed to further decrease NMS mRNA levels in ovariectomized rats. oup.comoup.com This complex interplay indicates that the responsiveness of the gonadotropic axis to NMS is modulated by the specific hormonal milieu. In line with this, the stimulatory effect of NMS on LH secretion is more pronounced in female rats during the estrus phase compared to the diestrus phase. oup.comphoenixbiotech.net

Table 1: Effect of Estrous Cycle Stage on NMS-Induced LH Secretion in Female Rats

| Estrous Cycle Stage | LH Secretory Response to Central NMS Administration | Hypothalamic NMS/NMUR2 mRNA Expression |

| Proestrus | - | Highest |

| Estrus | Exaggerated LH secretory bursts | Lowest |

| Diestrus | Modest LH secretory responses | Low |

| Ovariectomized | Decreased elevated LH concentrations | Significantly lowered |

Source: oup.comphoenixbiotech.netnih.govneurology-asia.org

The regulatory role of Neuromedin S on the reproductive axis is also connected to the metabolic state of the animal. Research has shown that NMS can counteract the inhibitory effects of metabolic stress, such as fasting, on the gonadotropic axis. cabidigitallibrary.orgoup.com In female rats at diestrus that have been subjected to short-term fasting, central administration of NMS still elicits a robust LH secretory response. cabidigitallibrary.orgoup.com This finding is significant as fasting typically suppresses LH levels. oup.com The ability of NMS to stimulate LH secretion even under conditions of energy deficit highlights its potential role in integrating the body's energy balance with reproductive function. cabidigitallibrary.orgoup.com

Evidence suggests that Neuromedin S may also play a role in male reproductive function. NMS mRNA has been found to be expressed in the testis. nih.govfrontiersin.org This localization implies a potential direct or indirect involvement in testicular processes such as spermatogenesis and steroidogenesis. nih.govresearchgate.net Spermatogenesis is a complex process involving the interaction of various hormones and local factors to ensure proper sperm development. cabidigitallibrary.org Studies in goats have shown that NMS and its receptors are expressed in Leydig cells, which are responsible for testosterone (B1683101) production, and that NMS can promote testosterone production and proliferation of these cells. researchgate.net In mice, NMS and its receptors are expressed in spermatogonia, spermatocytes, and Sertoli cells, further suggesting a role in regulating spermatogenesis. researchgate.net While direct studies on the role of NMS in rat testicular function are ongoing, the findings in other species point towards a conserved function in modulating male reproductive processes. researchgate.netresearchgate.net

Interplay with Metabolic State (e.g., fasting)

Gastrointestinal System Regulation

Neuromedin S (NMS), a neuropeptide first identified in the rat brain, has been shown to play a role in regulating functions of the gastrointestinal system. nih.govnih.gov Studies, primarily conducted through central administration in rodent models, indicate that NMS influences gut motility and the rate at which the stomach empties. nih.gov These effects are often linked to its anorexigenic (appetite-suppressing) properties, as many peptides that inhibit feeding also impact gastrointestinal motor function. nih.govniph.go.jp The actions of NMS on the gut are considered to be mediated primarily through the neuromedin U receptor 2 (NMUR2). nih.gov

In research using conscious mice, the intracerebroventricular (ICV) administration of Neuromedin S has been observed to disrupt the normal fasted motor patterns in the stomach's antrum and the duodenum. nih.govniph.go.jp This disruption of motor activity is a key indicator of the peptide's influence on the coordinated contractions required for processing and moving food through the upper gastrointestinal tract. nih.gov The inhibitory effects of NMS on gastroduodenal motility are consistent with the actions of other anorexigenic peptides. nih.govniph.go.jp While these initial findings were in mice, the structural and functional similarities of NMS and its receptors across rodent species suggest a comparable role in rats. nih.gov

Table 1: Effect of Centrally Administered Neuromedin S on Fasted Motor Activity in Mice

| Region | Observation |

|---|---|

| Antrum | Disruption of fasted motor pattern. nih.govniph.go.jp |

| Duodenum | Disruption of fasted motor pattern. nih.govniph.go.jp |

Central administration of NMS has been demonstrated to significantly decrease the rate of gastric emptying. nih.govniph.go.jp In studies on mice, ICV injection of NMS resulted in a notable delay in the emptying of a solid meal from the stomach. niph.go.jp This effect appears to be dose-dependent. niph.go.jp The slowing of gastric emptying is a physiological response that can contribute to feelings of satiety and a reduction in food intake, aligning with the known anorexigenic effects of NMS. nih.govniph.go.jp This action is similar to that of other centrally acting peptides that inhibit appetite, such as those in the corticotropin-releasing hormone (CRH) family. niph.go.jpphysiology.org

Table 2: Effect of Intracerebroventricular (ICV) Neuromedin S on Gastric Emptying Rate in Mice

| Treatment | Gastric Emptying Rate (%) (Mean ± SEM) | Statistical Significance (vs. Control) |

|---|---|---|

| ACSF (Control) | 84.7 ± 3.0% | N/A |

| Neuromedin S | 75.8 ± 5.2% | p<0.05 niph.go.jp |

Data reflects gastric emptying 2 hours after administration. niph.go.jp

Effects on Gastroduodenal Motility

Potential Immunological Roles (based on spleen expression)

Evidence from molecular studies in rats points toward a potential role for Neuromedin S in the immune system. Quantitative RT-PCR and other gene expression analyses have consistently detected NMS mRNA in the rat spleen. nih.govphoenixbiotech.netfrontiersin.orgfrontiersin.org The spleen is a critical secondary lymphoid organ, central to mounting immune responses. The specific expression of a neuropeptide's mRNA within this tissue strongly suggests a localized function, potentially related to immunomodulation. nih.gov

While the peptide itself has been difficult to detect in high quantities in the spleen, the presence of its messenger RNA is a clear indicator of local synthesis. frontiersin.org This has led researchers to speculate that NMS may play a role in the immune response. nih.gov Further supporting this hypothesis, studies in other species have shown that NMS can influence the activity of immune cells. For instance, in pigs, NMS was found to stimulate the proliferation of splenic lymphocytes and induce the secretion of pro-inflammatory cytokines from pulmonary alveolar macrophages. bibliotekanauki.pl Although these functional studies were not performed in rats, the expression of NMS in the rat spleen provides a strong basis for investigating similar immunomodulatory roles in this species. nih.govphoenixbiotech.net

Iv. Methodological Approaches for Studying Neuromedin S in Rats

Biochemical Quantification Techniques

Biochemical methods are essential for the direct measurement of NMS peptide concentrations in various biological samples, providing insights into its synthesis and release.

Radioimmunoassay (RIA) for NMS Peptide

A highly sensitive and specific radioimmunoassay (RIA) has been developed to quantify rat NMS. frontiersin.orgnih.gov This technique employs a competitive binding principle where unlabeled NMS in a sample competes with a fixed amount of radiolabeled NMS (e.g., [¹²⁵I-Tyr²¹]-rat NMS[1-20]) for binding to a limited amount of anti-NMS antiserum. frontiersin.org The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of NMS in the sample.

The development of this RIA involved generating specific antisera in rabbits by immunizing them with a synthetic rat NMS fragment conjugated to a carrier protein. frontiersin.org The resulting assay is highly sensitive, with a lower detection limit of 0.25 fmol/tube. frontiersin.orgnih.gov The specificity of the assay was confirmed by demonstrating that the dilution curve of a rat brain extract runs parallel to the standard curve generated with synthetic rat NMS. frontiersin.orgnih.gov

Using this RIA, researchers have determined the concentration of immunoreactive NMS (ir-NMS) in various rat tissues. The whole brain contains approximately 68.3 ± 3.4 fmol/g of NMS. frontiersin.org However, the distribution within the brain is not uniform. The highest concentrations are found in the midbrain, followed by the pons-medulla oblongata and the hypothalamus. frontiersin.org Despite high levels of NMS mRNA expression in the spleen and testis, the peptide itself is barely detectable in these organs by RIA. frontiersin.org

Table 1: Regional Distribution of Immunoreactive Neuromedin S (ir-NMS) in Rat Brain

| Brain Region | ir-NMS Concentration (fmol/g wet weight) |

|---|---|

| Midbrain | 286.5 ± 26.6 |

| Pons–medulla oblongata | 208.8 ± 18.7 |

| Hypothalamus | 196.2 ± 15.2 |

| Whole Brain | 68.3 ± 3.4 |

Data represents mean ± SEM. frontiersin.org

Enzyme-Linked Immunosorbent Assay (ELISA) for NMS Peptide

Enzyme-Linked Immunosorbent Assay (ELISA) kits are commercially available for the quantitative measurement of rat NMS in samples such as serum, plasma, and tissue homogenates. assaygenie.comassaygenie.com These kits typically employ a sandwich ELISA format.

In this method, a microplate is pre-coated with an antibody specific to rat NMS. assaygenie.com When a sample containing NMS is added to the wells, the NMS peptide is captured by the immobilized antibody. After a washing step to remove unbound substances, a second, biotinylated detection antibody specific for NMS is added, which binds to a different epitope on the captured NMS. assaygenie.com Subsequently, an avidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin (B1667282) on the detection antibody. assaygenie.com A substrate solution is then added, and the HRP enzyme catalyzes a color change. The intensity of the color, measured spectrophotometrically at a wavelength of 450 nm, is directly proportional to the amount of NMS present in the original sample. assaygenie.com The concentration is determined by comparing the optical density of the samples to a standard curve. assaygenie.com

Molecular Biology Techniques

Molecular biology techniques are pivotal for studying the gene expression of NMS, providing information on the location and level of its synthesis.

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) for mRNA Expression

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a powerful tool used to measure the levels of NMS mRNA in various rat tissues. nih.govembopress.org This technique first involves the isolation of total RNA from tissue samples, which is then reverse-transcribed into complementary DNA (cDNA). nih.govneurology-asia.org The cDNA then serves as a template for PCR amplification using primers specific for the rat NMS gene. The amplification process is monitored in real-time, often using a fluorescent dye like SYBR Green that binds to double-stranded DNA. nih.gov

Studies using qRT-PCR have revealed the tissue distribution of NMS mRNA in rats. The highest levels of expression are found in the hypothalamus, with significant expression also detected in the spleen and testis. frontiersin.orgembopress.org Within the brain, NMS mRNA is predominantly expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus. frontiersin.orgembopress.org Much lower levels are observed in other brain regions, such as the cerebral cortex, hippocampus, midbrain, and pons-medulla oblongata. frontiersin.orgnih.gov

Table 2: Regional Expression of Neuromedin S (NMS) mRNA in Rat Brain

| Brain Region | NMS mRNA Expression (copies/ng total RNA) |

|---|---|

| Hypothalamus | 4.69 ± 0.52 |

| Other Regions | Low levels |

Data represents mean ± SEM. frontiersin.orgnih.gov

Western Blot Analysis for Protein Expression

Western blot analysis is used to detect the presence and relative abundance of the NMS protein (or its precursor, prepro-NMS) in tissue extracts. neurology-asia.org The process involves separating proteins from a tissue sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., polyvinylidene difluoride). thno.org This membrane is subsequently incubated with a primary antibody that specifically recognizes the NMS protein. After washing, a secondary antibody, which is conjugated to an enzyme like HRP and recognizes the primary antibody, is added. Finally, a substrate is applied that reacts with the enzyme to produce a detectable signal, such as a chemiluminescent or colorimetric band on the membrane.

This technique has been employed to analyze the expression of prepro-NMS protein in the rat brain under different physiological conditions, such as following traumatic brain injury. neurology-asia.org For instance, studies have shown that prepro-NMS expression can be modulated by hormonal status and injury, with significantly higher expression observed in proestrus rats following traumatic brain injury compared to other groups. neurology-asia.org

In Vivo Pharmacological Manipulations

Pharmacological manipulation in living rats is a cornerstone of NMS research, allowing scientists to observe the direct and systemic effects of this neuropeptide.

Intracerebroventricular (ICV) administration, a technique that involves injecting substances directly into the cerebral ventricles, is a primary method for studying the central effects of NMS in rats. This approach bypasses the blood-brain barrier, ensuring that the peptide reaches and acts upon brain-specific targets. Research has demonstrated that ICV administration of NMS in rats elicits a range of significant physiological and behavioral responses. These include inducing nonphotic type phase shifts in the circadian rhythm of locomotor activity, suppressing food intake, and altering hormone secretion. frontiersin.orgnih.govphoenixbiotech.net

Studies have shown that NMS administered via ICV is more potent than the structurally related neuropeptide, Neuromedin U (NMU), in producing certain central nervous system effects. nih.gov For instance, ICV injection of NMS activates neurons in key hypothalamic nuclei such as the suprachiasmatic nucleus (SCN), arcuate nucleus (ARC), and paraventricular nucleus (PVN). frontiersin.orgphoenixbiotech.netnih.gov This activation is linked to its roles in regulating circadian rhythms, feeding behavior, and other homeostatic processes. frontiersin.orgphoenixbiotech.netresearchgate.net The technique has been crucial in identifying NMS as a potent anorexigenic hormone and a regulator of the mammalian circadian oscillator system. nih.govresearchgate.net

Table 1: Reported Effects of Intracerebroventricular (ICV) Administration of Neuromedin S in Rats

| Effect Observed | Key Brain Regions Implicated | Summary of Findings | Citations |

|---|---|---|---|

| Circadian Rhythm Phase Shift | Suprachiasmatic Nucleus (SCN) | Induces phase advances and delays in locomotor activity depending on the time of administration. | frontiersin.orgnih.govphoenixbiotech.net |

| Suppression of Food Intake | Arcuate Nucleus (ARC), Paraventricular Nucleus (PVN) | Decreases food intake, an effect more potent and persistent than that of NMU. | phoenixbiotech.netresearchgate.netoup.com |

| Antidiuretic Action | Paraventricular Nucleus (PVN), Supraoptic Nucleus (SON) | Increases plasma levels of vasopressin, leading to reduced urine output. | frontiersin.orgnih.gov |

| Hormone Secretion | Hypothalamus | Elevates plasma levels of luteinizing hormone. | frontiersin.org |

| Neuronal Activation (c-Fos) | SCN, ARC, PVN, SON | Increases expression of the immediate early gene c-Fos, indicating neuronal activation. | phoenixbiotech.netnih.gov |

While much of the focus has been on its central effects, peripheral administration of NMS is also used to investigate its systemic roles and potential as a therapeutic agent. oup.com In rodents, peripheral injection of NMS has been shown to influence energy and glucose homeostasis. oup.com Although detailed studies on the peripheral administration of NMS specifically in rats are less common than ICV studies, research in other models like mice demonstrates that peripherally administered NMU, a related peptide, can reduce food intake and body weight. oup.com These effects appear to be mediated by the NMUR1 receptor, which is more prevalent in peripheral tissues. oup.comguidetopharmacology.org One study in rhesus monkeys showed that peripheral administration of NMS induces testosterone (B1683101) secretion, suggesting a role in reproductive functions that could be explored in rat models. cabidigitallibrary.org

To understand the downstream signaling pathways of NMS, researchers employ receptor antagonists. The interaction between NMS and the corticotropin-releasing hormone (CRH) system is of particular interest. Studies have shown that the anorexigenic and other stress-related effects of neuromedins can be attenuated by antagonists for CRH receptors, such as CRHR1 antagonists. nih.govfrontiersin.org For example, pretreatment with a CRH antagonist was found to attenuate NMS-induced suppression of food intake in rats. oup.com This suggests that the actions of NMS, at least in part, are mediated through the activation of the CRH system. nih.govoup.com The use of specific antagonists like α-helical CRH has been instrumental in dissecting this relationship, demonstrating that NMS can stimulate CRH expression in the PVN. frontiersin.orgoup.com

Antibody neutralization is a powerful technique used to investigate the physiological role of endogenous neuropeptides. This method involves administering specific antibodies (immunoglobulin G, or IgG) that bind to and inactivate the target peptide. While specific studies detailing the use of anti-NMS IgG in rats are not widely reported, the methodology has been established for the related peptide, NMU. For instance, central injection of anti-NMU IgG in rats resulted in increased food intake, providing evidence for the endogenous anorexigenic role of NMU. researchgate.net Similarly, pretreatment with anti-CRH IgG has been used to block the effects of NMU, further confirming the link between neuromedins and the CRH system. nih.gov The production of monoclonal antibodies against rat NMU has also been described, paving the way for highly specific neutralization studies. nih.gov This technique holds promise for future research to confirm the specific functions of endogenous NMS in rats.

Application of Receptor Antagonists (e.g., CRHR1 antagonists)

Behavioral Assays

Behavioral assays are essential for understanding the functional consequences of NMS manipulation in rats. These assays provide quantitative measures of complex behaviors that may be regulated by this neuropeptide.

Monitoring locomotor activity is a key behavioral assay in NMS research, particularly for its role in circadian rhythms. nih.govphoenixbiotech.net Rats are typically housed in cages equipped with infrared sensors or running wheels to continuously record their movement over several days. embopress.org This allows for the precise measurement of activity patterns and the calculation of circadian parameters. A primary finding from these studies is that ICV administration of NMS to rats housed in constant darkness induces significant, nonphotic-type phase shifts in their locomotor activity rhythm. nih.govphoenixbiotech.net The direction and magnitude of the phase shift (i.e., a phase advance or a phase delay) are dependent on the circadian time of administration. nih.gov For example, NMS administered during the subjective day (CT6) typically causes a phase advance, while administration during the late subjective night (CT23) causes a phase delay. nih.govphoenixbiotech.net These findings strongly support the role of NMS, which is endogenously expressed in the SCN, as a key regulator of the mammalian circadian clock. nih.govresearchgate.net

Table 2: Phase-Dependent Effects of ICV NMS Administration on Locomotor Activity Rhythm in Rats

| Circadian Time (CT) of Administration | Observed Effect | Interpretation | Citations |

|---|---|---|---|

| CT6 (Subjective Day) | Phase Advance | NMS can advance the internal clock when administered during the organism's rest period. | nih.govphoenixbiotech.net |

| CT12 (Subjective Dusk) | No Significant Shift | The clock is relatively insensitive to NMS at the onset of the active period. | phoenixbiotech.net |

| CT18 (Subjective Night) | No Significant Shift | The clock remains insensitive to NMS through the middle of the active period. | phoenixbiotech.net |

| CT23 (Late Subjective Night) | Phase Delay | NMS can delay the internal clock when administered late in the organism's active period. | nih.govphoenixbiotech.net |

Feeding Behavior Assays (e.g., food intake measurement)

To investigate the role of Neuromedin S in the regulation of feeding, researchers measure food intake in rats following its administration. nih.govfrontiersin.org Studies have shown that intracerebroventricular (icv) injection of NMS leads to a decrease in food intake. nih.govphoenixbiotech.net This anorexigenic effect has been observed to be more potent and longer-lasting than that of Neuromedin U (NMU), a structurally related peptide. nih.govphoenixbiotech.net

Research indicates that NMS can counteract the food intake induced by orexigenic peptides such as Neuropeptide Y, ghrelin, and agouti-related protein. nih.gov Furthermore, the anorexic effects of NMS are linked to the activation of the proopiomelanocortin (POMC) and corticotropin-releasing hormone (CRH) systems in the hypothalamus. nih.gov Pretreatment with antagonists for the receptors of α-MSH (a product of POMC) and CRH can weaken the food intake suppression caused by NMS. nih.gov

Interestingly, while icv administration of NMS suppresses food intake, studies examining the effect of fasting on endogenous NMS levels in various brain regions did not show significant changes. frontiersin.org

Table 1: Effects of Neuromedin S on Feeding Behavior in Rats

| Experimental Condition | Observation | Reference |

|---|---|---|

| Intracerebroventricular (icv) injection of NMS | Decreased 12-hour food intake during the dark period. | nih.govphoenixbiotech.net |

| Comparison with Neuromedin U (NMU) | NMS showed a more potent and persistent anorexigenic effect than the same dose of NMU. | nih.govphoenixbiotech.net |

| Co-administration with orexigenic peptides | Counteracted food intake induced by Neuropeptide Y, ghrelin, and agouti-related protein. | nih.gov |

| Pretreatment with α-MSH and CRH antagonists | Attenuated the suppression of 24-hour food intake induced by NMS. | nih.gov |

| 48-hour fasting | No significant difference in NMS peptide levels in the hypothalamus, midbrain, and pons–medulla oblongata compared to free-fed rats. | frontiersin.org |

Anxiety-Related Tests (e.g., Elevated Plus-Maze, Open Field Test)

The potential role of Neuromedin S in anxiety-related behaviors has been explored using standard rodent models like the Elevated Plus-Maze (EPM) and the Open Field Test (OFT). nih.gov The EPM test assesses anxiety by measuring the rodent's willingness to explore the open, unprotected arms of the maze versus the enclosed, safer arms. diva-portal.orgnih.gov In this test, icv administration of NMS in rats led to a decrease in the number of entries into and the time spent in the open arms, a behavior indicative of increased anxiety. nih.gov

The OFT is another common apparatus for studying anxiety and exploratory behavior. conductscience.com It relies on the principle that rodents, due to their natural aversion to open spaces (thigmotaxis), will tend to stay near the walls of the arena. conductscience.com An increase in time spent in the center of the open field is generally interpreted as a sign of reduced anxiety. conductscience.com While specific results for NMS in the OFT are part of broader studies, the EPM findings suggest an anxiogenic-like effect of the peptide. nih.gov

Table 2: Neuromedin S in Anxiety-Related Behavioral Tests in Rats

| Behavioral Test | Key Parameter(s) Measured | Finding with NMS Administration | Implication | Reference |

|---|---|---|---|---|

| Elevated Plus-Maze (EPM) | Entries and time spent in open vs. closed arms. | Decreased entries and time spent in the open arms. | Anxiogenic-like effect. | nih.gov |

| Open Field Test (OFT) | Time spent in the center vs. periphery, locomotor activity. | N/A | N/A | nih.gov |

Learning and Memory Paradigms (e.g., Passive Avoidance Test)

The influence of Neuromedin S on learning and memory has been investigated using the passive avoidance test. researchgate.net This test is a fear-motivated task used to evaluate memory consolidation. neurofit.com In the passive avoidance paradigm, an animal learns to avoid an environment where it has previously received an aversive stimulus, such as a mild foot shock. neurofit.com

Studies have shown that NMS can facilitate the consolidation of passive avoidance learning in rats. researchgate.net This effect appears to be mediated by several neurotransmitter systems, as the administration of antagonists for various receptors can block the NMS-induced enhancement of memory consolidation. Specifically, the effects of NMS on passive avoidance learning were shown to be dependent on cholinergic, dopaminergic, and serotonergic pathways. researchgate.net

Table 3: Effect of Neuromedin S on Passive Avoidance Learning in Rats

| Treatment | Effect on Passive Avoidance Consolidation | Reference |

|---|---|---|

| Neuromedin S (icv) | Facilitated | researchgate.net |

| NMS + Atropine (muscarinic antagonist) | Blocked | researchgate.net |

| NMS + Haloperidol (dopamine D2 antagonist) | Blocked | researchgate.net |

| NMS + Cyproheptadine (serotonin antagonist) | Blocked | researchgate.net |

| NMS + Naloxone (opioid antagonist) | No effect | researchgate.net |

| NMS + Nitro-L-arginine (nitric oxide synthase inhibitor) | Blocked | researchgate.net |

| NMS + Propranolol (β-adrenergic antagonist) | Blocked | researchgate.net |

Neuroanatomical and Electrophysiological Studies

To understand the neural circuits and mechanisms through which Neuromedin S exerts its effects, researchers utilize neuroanatomical and electrophysiological techniques.

The protein c-Fos is often used as a marker for neuronal activation, as its expression is rapidly induced in neurons following stimulation. oup.commdpi.com Following icv administration of NMS in rats, c-Fos immunoreactivity has been detected in several key brain regions. nih.govnih.gov These include the paraventricular nucleus (PVN) and the arcuate nucleus (Arc) of the hypothalamus, as well as the suprachiasmatic nucleus (SCN). nih.govnih.govoup.com This pattern of activation in the PVN and Arc is consistent with the peptide's role in suppressing food intake, as these nuclei are crucial for energy homeostasis. nih.gov The induction of c-Fos in the SCN suggests an involvement of NMS in the regulation of circadian rhythms. nih.gov

Electrophysiological recordings of neuronal multiple unit activity (MUA) provide a direct measure of the firing rate of a population of neurons. johannahmeijer.com In studies investigating the effects of NMS, MUA recordings have been performed in the PVN of the hypothalamus. nih.gov Following icv injection of NMS, a significant and sustained increase in the neuronal firing rate was observed in the PVN. nih.govoup.com This increase in electrical activity began shortly after administration and continued for an extended period, providing further evidence for the direct or indirect activation of this nucleus by NMS. nih.govoup.com This electrophysiological response correlates with the observed anorexigenic effects of the peptide. nih.gov

To examine the effect of Neuromedin S on neurotransmitter release, in vitro superfusion techniques have been employed. nih.gov In one study, a superfusion apparatus was used to measure dopamine (B1211576) release from slices of the amygdala and striatum. nih.gov The results demonstrated that NMS enhanced the release of dopamine specifically from the amygdala slices. nih.gov This finding suggests that the anxiogenic-like behaviors and stereotyped grooming observed after NMS administration may be mediated, at least in part, through the modulation of the mesolimbic dopamine system. nih.gov

Neuronal Multiple Unit Activity Recordings

Genetic Models and Approaches in Rats (e.g., gene expression analysis in specific rat strains or models)

Genetic models and specific molecular techniques in rats have been instrumental in elucidating the expression patterns and potential physiological roles of Neuromedin S (NMS). These approaches primarily involve gene expression analysis through methods like quantitative real-time PCR (qRT-PCR), in situ hybridization, and microarray analysis across different tissues, developmental stages, and specific rat strains.

Detailed research has established a distinct and restricted expression profile for the NMS gene (Nms) in rats. Quantitative RT-PCR analysis reveals that NMS messenger RNA (mRNA) is predominantly expressed in the central nervous system, spleen, and testis. nih.govembopress.org Within the brain, the hypothalamus exhibits the highest level of NMS gene expression. nih.govembopress.orgnih.gov Further investigation using both qRT-PCR and in situ hybridization has pinpointed this expression primarily to the suprachiasmatic nucleus (SCN), the master circadian pacemaker in mammals. nih.govembopress.orgfrontiersin.orgnih.gov Specifically, NMS mRNA is localized to the core of the SCN, a region also characterized by the expression of vasoactive intestinal polypeptide (VIP), while it is absent from the SCN shell where arginine vasopressin (AVP) is expressed. nih.govembopress.org While expression is overwhelmingly concentrated in the SCN, low levels of NMS mRNA have also been detected in other hypothalamic areas, including the arcuate nucleus (ARC), paraventricular nucleus (PVN), and supraoptic nucleus (SON). nih.gov

Table 1: Regional Expression of Neuromedin S (NMS) mRNA in the Rat Brain

This table summarizes data from quantitative reverse transcription-polymerase chain reaction (qRT-PCR) analysis of NMS mRNA levels in various brain regions of the rat. The data highlights the predominant expression in the hypothalamus compared to other areas.

| Brain Region | Relative NMS mRNA Expression Level | Reference |

| Hypothalamus | Abundant / High | frontiersin.org |

| Thalamus–Striatum–Hippocampus | Low | frontiersin.org |

| Midbrain | Low | frontiersin.org |

| Pons–Medulla Oblongata | Low | frontiersin.org |

| Cerebellum | Low | frontiersin.org |

| Cerebral Cortex | Low | frontiersin.org |

| Suprachiasmatic Nucleus (SCN) | Predominant | nih.gov |

Comparative gene expression studies between NMS and the structurally related peptide Neuromedin U (NMU) reveal differential distribution. In the rat hypothalamus and testis, NMS gene expression is significantly higher than that of the NMU gene. nih.govspandidos-publications.com Conversely, in the anterior pituitary and thyroid gland, NMU gene expression is markedly higher than NMS expression. spandidos-publications.com

The study of rat models under varying physiological conditions has provided insight into the regulation of NMS gene expression. In female rats, hypothalamic NMS mRNA levels fluctuate with development, being low in the neonatal period and increasing to high levels during the juvenile stage and adulthood. oup.com Expression also varies with the estrous cycle, peaking during proestrus. oup.com This regulation appears to be influenced by ovarian steroids, as expression is reduced following ovariectomy and enhanced by progesterone (B1679170) treatment. oup.com Furthermore, NMS expression in the SCN is rhythmic, showing a diurnal peak under a 12-hour light/dark cycle, a rhythm that disappears in constant darkness. embopress.org